4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is a chemical compound with the molecular formula C12H18BNO2 . It appears as a white to yellow to orange powder or crystal .
Chemical Reactions Analysis
This compound can potentially be used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
This compound has a melting point of 166.0 to 170.0 °C . It is insoluble in water but shows almost transparency when dissolved in hot methanol . It is air sensitive and should be stored under inert gas .Scientific Research Applications
Synthetic Applications and Chemical Properties
Research has demonstrated the versatility of compounds related to benzo[d]oxazoles in synthetic chemistry, serving as crucial intermediates and reagents in the construction of complex molecules. For example, benzo[d]oxazoles have been used as key components in the synthesis of α-trifluoromethyl α-amino acids, showcasing their utility in introducing fluorinated side chains into amino acids, which is significant for pharmaceutical chemistry (Burger et al., 2006). These processes often employ cross-coupling reactions, highlighting the role of boronic acid derivatives in facilitating such transformations.
Influence on Optical and Electronic Properties
The substitution patterns on the benzo[d]oxazole ring, such as those seen in derivatives of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole, can significantly influence the optical and electronic properties of materials. Studies by Tlach et al. (2013) on aryl-substituted benzobisoxazoles illustrate how structural modifications can be used to fine-tune the HOMO, LUMO, and band gaps of compounds, offering insights into the design of materials with specific electronic characteristics (Tlach et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with their targets through a process called borylation . In this process, the compound forms a bond with its target, leading to changes in the target’s structure and function .
Biochemical Pathways
Similar compounds are known to participate in reactions such as the suzuki-miyaura cross-coupling reaction .
Result of Action
Similar compounds are known to cause changes in the structure and function of their targets through borylation .
Action Environment
Similar compounds are known to be sensitive to air and moisture , suggesting that the compound’s action could be influenced by these factors.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)15-8-16-10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCMIHMRZQVFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055713-74-9 |
Source
|
Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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